molecular formula C18H14ClN3O2S2 B1505446 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1142945-86-5

2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1505446
CAS RN: 1142945-86-5
M. Wt: 403.9 g/mol
InChI Key: TVRGCLFLRLGZHX-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring (a five-membered ring with one nitrogen atom) and a pyrimidine ring (a six-membered ring with two nitrogen atoms). This core is substituted with a chloro group, a tosyl group, and a 4-methylthiophen-2-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring to the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen, sulfur, and chlorine atoms would likely result in a polar molecule with several potential sites for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the chloro group might make it susceptible to nucleophilic substitution reactions. The pyrrolopyrimidine core could potentially undergo various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties like solubility, melting point, and stability .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could include medicinal chemistry, where it might serve as a lead compound for the development of new drugs .

properties

IUPAC Name

2-chloro-7-(4-methylphenyl)sulfonyl-4-(4-methylthiophen-2-yl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S2/c1-11-3-5-13(6-4-11)26(23,24)22-8-7-14-16(15-9-12(2)10-25-15)20-18(19)21-17(14)22/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRGCLFLRLGZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=C(N=C32)Cl)C4=CC(=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705134
Record name 2-Chloro-7-(4-methylbenzene-1-sulfonyl)-4-(4-methylthiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1142945-86-5
Record name 2-Chloro-7-(4-methylbenzene-1-sulfonyl)-4-(4-methylthiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
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2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

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